(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone is a complex organic compound that features a unique combination of pyridine and pyrrolopyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a pyridine derivative and an amine.
Coupling of the Two Moieties: The final step involves coupling the pyridine and pyrrolopyridine moieties through a suitable linker, such as a methanone group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: A simpler analog that lacks the pyrrolopyridine moiety.
Pyrrolopyridine derivatives: Compounds that share the pyrrolopyridine core but differ in their substituents.
Uniqueness
(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone is unique due to its combination of pyridine and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(22-11-8-14-6-9-20-13-17(14)22)15-7-10-21-18(12-15)24-16-4-2-1-3-5-16/h6-7,9-10,12-13,16H,1-5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNBTSROJWDNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CCC4=C3C=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.